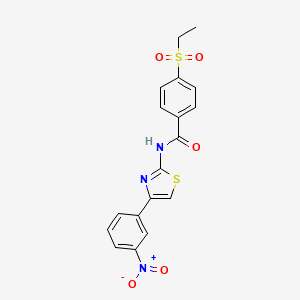

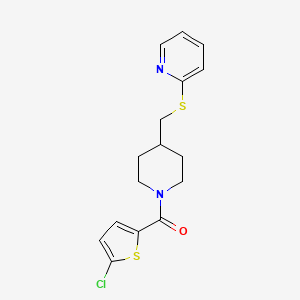

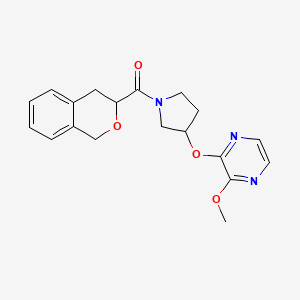

![molecular formula C14H13N5O2S3 B2486503 N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 690645-81-9](/img/structure/B2486503.png)

N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is part of a class of molecules that incorporate both thiadiazole and methoxyphenyl groups. These compounds are known for their potential in various pharmacological applications due to their unique structural properties. The research focuses on synthesizing these compounds, analyzing their molecular structures, understanding their chemical reactions, and delineating their physical and chemical properties.

Synthesis Analysis

The synthesis process of thiadiazole derivatives typically involves stepwise reactions, starting with basic reagents such as 5-amino-1,3,4-thiadiazole-2-thiol. A cost-effective approach for the synthesis of these molecules includes stepwise alkylation and acylation reactions. For instance, a pharmacophore hybridization approach has been used to design drug-like small molecules with anticancer properties, involving the synthesis of non-condensed pyrazoline-bearing hybrid molecules with thiadiazole moieties (Yushyn, Holota, & Lesyk, 2022).

Molecular Structure Analysis

Molecular structure analysis, including NMR, IR, and mass spectral data, confirms the structures of synthesized compounds. For example, derivatives like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide have their molecular structures confirmed through such analyses, revealing specific orientation and interactions at the molecular level (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of thiadiazole derivatives are often explored through their synthesis pathways and potential pharmacological activities. For instance, the reactivity of these compounds with various reagents and under different conditions can lead to the formation of new derivatives with potential biological activities. Studies have explored the synthesis of thiadiazole derivatives and their evaluation as glutaminase inhibitors (Shukla et al., 2012).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and melting points, are crucial for their application in drug development. These properties can be influenced by the presence of specific functional groups or modifications in the molecular structure. Research into the synthesis and characterization of these compounds provides insights into their physical properties, contributing to their potential as pharmacological agents.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological potential. Studies often focus on the modification of these compounds to enhance their selectivity and efficacy as therapeutic agents. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs explores their role as glutaminase inhibitors, highlighting the chemical properties that contribute to their biological activity (Shukla et al., 2012).

Applications De Recherche Scientifique

Glutaminase Inhibitors for Cancer Therapy

Compounds structurally related to N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been explored for their potential as glutaminase inhibitors, which are significant in cancer therapy. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, indicating their potential in inhibiting kidney-type glutaminase (GLS), a therapeutic target in cancer treatment (Shukla et al., 2012).

Anticancer and Antimicrobial Activities

Another study focuses on the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules, showcasing their design for anticancer properties. These compounds have been evaluated for their anticancer activity, highlighting the versatility of thiadiazole derivatives in the development of new therapeutic agents (Yushyn et al., 2022).

Antimicrobial Agents

Research into thiazolidin-4-one derivatives, including those related to the given compound, has identified potential antimicrobial activities against various bacterial and fungal strains. This suggests the importance of such compounds in creating new antimicrobial agents, which could address the growing concern of antibiotic resistance (Baviskar et al., 2013).

Novel Derivatives for Toxicity Assessment and Antioxidant Actions

The computational and pharmacological evaluation of heterocyclic derivatives has been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive assessment underscores the multifaceted potential of thiadiazole derivatives in medicinal chemistry and pharmacology (Faheem, 2018).

Mécanisme D'action

Target of Action

It is known that compounds with similar structures have been used in the design of drug-like small molecules with anticancer properties .

Mode of Action

The pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules, allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets .

Biochemical Pathways

It is known that the application of the hybridization concept allows for the design of new small molecules that can interact with various biochemical pathways, potentially affecting downstream effects .

Pharmacokinetics

The structure of the synthesized compound was confirmed by 1h, 13c, 2d nmr, and lc-ms spectra , which could provide some insights into its potential pharmacokinetic properties.

Result of Action

The in vitro anticancer activity of the compound was studied, indicating that it may have potential as an anticancer agent . .

Propriétés

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S3/c1-8-17-18-14(23-8)22-7-11(20)15-13-16-12(24-19-13)9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADVNQLYBAPSEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)NC2=NSC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

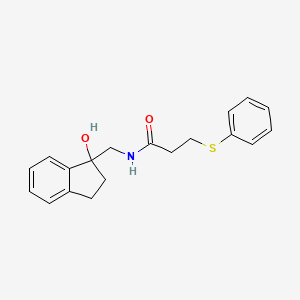

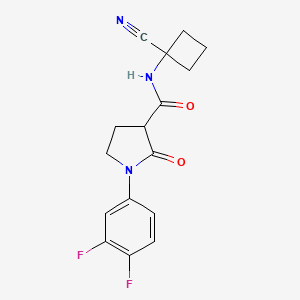

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)

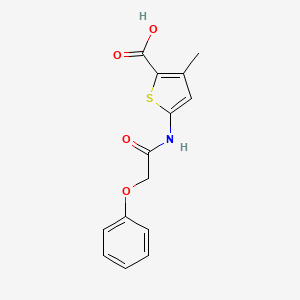

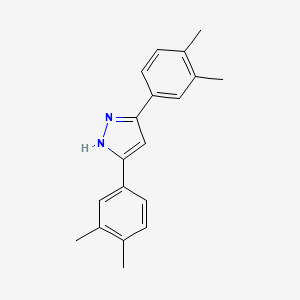

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)

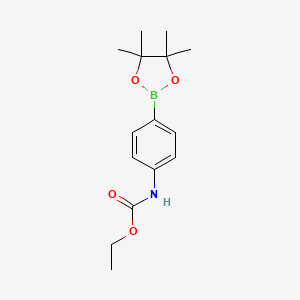

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)

amino}acetamide](/img/structure/B2486438.png)